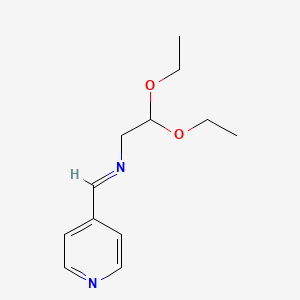
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine is an organic compound characterized by the presence of a pyridine ring substituted with a diethoxyethyl group and a methyleneamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine typically involves the reaction of pyridine-4-carbaldehyde with 2,2-diethoxyethylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or dichloromethane, and the product is purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The key steps include the formation of the diethoxyethylamine intermediate, followed by its condensation with pyridine-4-carbaldehyde. The reaction conditions are optimized to maximize yield and purity, and the final product is obtained through a series of purification steps, including distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The diethoxyethyl and methyleneamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce pyridine-4-ylmethylamine derivatives .
Aplicaciones Científicas De Investigación
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties[][6].
Mecanismo De Acción
The mechanism of action of (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparación Con Compuestos Similares
(2,2-Diethoxyethyl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.
(2,2-Diethoxyethyl)-3,4-dimethoxybenzylidene-amine: Contains additional methoxy groups on the benzene ring.
Uniqueness: (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring can participate in various interactions, making the compound versatile for different applications .
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
N-(2,2-diethoxyethyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H18N2O2/c1-3-15-12(16-4-2)10-14-9-11-5-7-13-8-6-11/h5-9,12H,3-4,10H2,1-2H3 |
Clave InChI |
DINWYXDZUFWFHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN=CC1=CC=NC=C1)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














